![molecular formula C24H21F3N6O2S B2845429 4-methyl-N-(2-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872994-98-4](/img/structure/B2845429.png)
4-methyl-N-(2-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, two series of analogs of coumarins have been synthesized using Suzuki–Miyaura cross-coupling reaction of 4-methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate and 4-methyl-2-oxo-2H-chromen-6-yl trifluoromethanesulfonate .Molecular Structure Analysis
The molecular structure of this compound is complex, with a trifluoromethylphenylaminoethylthio group attached to a triazolopyridazine ring, which is further connected to a methylbenzamide group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds such as quinazolinones and quinazolines have been studied extensively . They possess a wide spectrum of biological properties and have been used in the synthesis of new derivatives with potent antimicrobial activity .Wissenschaftliche Forschungsanwendungen
Synthesis and Antiproliferative Activity
A study by Ilić et al. (2011) explored the synthesis of a library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives. While originally targeting thrombin inhibitory and fibrinogen receptor antagonistic activities, these compounds exhibited significant inhibition of endothelial and tumor cell proliferation in their ester form Ilić et al., 2011.
Metal-Free Synthesis of Heterocycles
Zheng et al. (2014) developed a phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation for the synthesis of 1,2,4-triazolo[1,5-a]pyridines. This metal-free approach facilitates the construction of biologically significant skeletons with high efficiency and short reaction times Zheng et al., 2014.
Antiavian Influenza Virus Activity
Hebishy et al. (2020) described a novel synthesis route for benzamide-based 5-aminopyrazoles and their fused heterocycles, which showed remarkable antiavian influenza virus activity. Several compounds demonstrated significant antiviral activities against H5N1 with viral reduction ranging from 85% to 65% Hebishy et al., 2020.
Antibacterial and Antifungal Activities
Patel and Patel (2015) synthesized benzamide derivatives with a focus on heterocyclic compounds for their potential antibacterial and antifungal properties. This research contributes to the development of new antimicrobial agents Patel & Patel, 2015.
Molecular Docking and Screening
Flefel et al. (2018) conducted synthesis, molecular docking, and in vitro screening of new triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. The study focused on evaluating these compounds for antimicrobial and antioxidant activities, revealing moderate to good binding energies and bioactivities Flefel et al., 2018.
Eigenschaften
IUPAC Name |
4-methyl-N-[2-[6-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N6O2S/c1-15-5-7-16(8-6-15)23(35)28-12-11-20-31-30-19-9-10-22(32-33(19)20)36-14-21(34)29-18-4-2-3-17(13-18)24(25,26)27/h2-10,13H,11-12,14H2,1H3,(H,28,35)(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNNYXFYIXBMCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

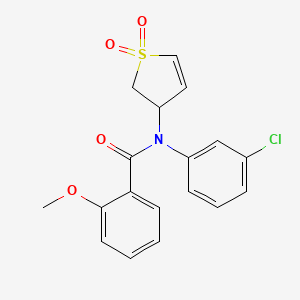
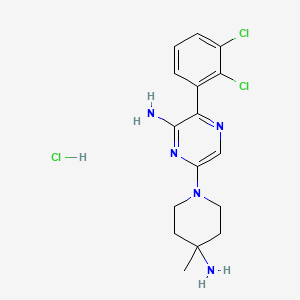
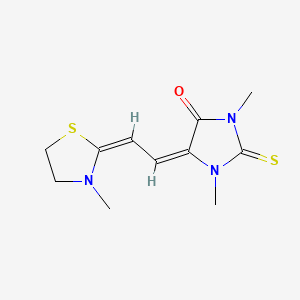
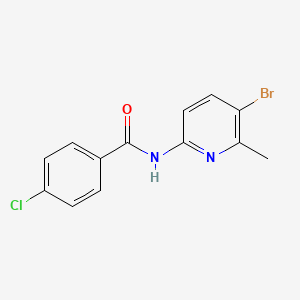
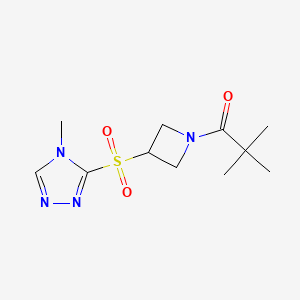
![5-Hydroxy-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B2845358.png)
![2-(2-furyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine](/img/structure/B2845360.png)
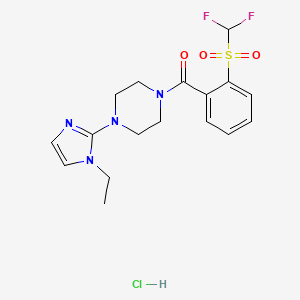
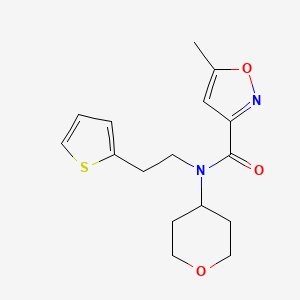
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2845364.png)
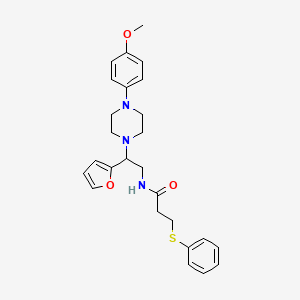
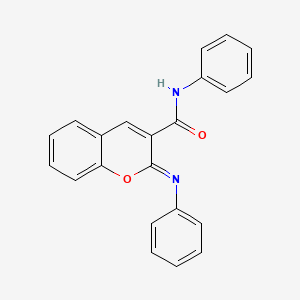
![1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B2845367.png)
